

Molecular formula and weight of 1,3-Phenylene-bis(2-thiourea)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,3-Phenylene-bis(2-thiourea)

Cat. No.: B1334196

[Get Quote](#)

In-Depth Technical Guide: 1,3-Phenylene-bis(2-thiourea)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **1,3-Phenylene-bis(2-thiourea)**, a molecule of interest for researchers in chemistry and drug development.

Core Molecular Data

1,3-Phenylene-bis(2-thiourea) is a symmetrical aromatic compound containing two thiourea functional groups. These groups are positioned at the 1 and 3 (meta) positions of a benzene ring, conferring a specific spatial orientation that can be crucial for molecular interactions.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₁₀ N ₄ S ₂	[1] [2] [3]
Molecular Weight	226.32 g/mol	[1] [2] [3]
CAS Number	2591-01-7	[1] [2]
InChI Key	PZMVHTFOYWAHTK-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of **1,3-Phenylene-bis(2-thiourea)** and its derivatives is a key area of study, leveraging established organic chemistry principles. The primary synthetic routes involve the reaction of aromatic diamines with sources of thiocarbonyl groups.

General Synthesis Protocol

A common and direct method for synthesizing **1,3-Phenylene-bis(2-thiourea)** involves the reaction of 1,3-phenylenediamine with an appropriate thiocarbonyl transfer reagent.[\[1\]](#) A representative procedure, adapted from the synthesis of similar bis-thiourea compounds, is detailed below.

Reaction: 1,3-phenylenediamine with two equivalents of a thiocyanate source.

Materials:

- 1,3-phenylenediamine
- Thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate)
- Acid chloride (e.g., benzoyl chloride) or isothiocyanate reagent
- Anhydrous acetone or dichloromethane (DCM) as solvent[\[4\]](#)[\[5\]](#)
- Sodium hydroxide solution for hydrolysis (if using an acid chloride route)[\[5\]](#)
- Ethanol for recrystallization[\[1\]](#)

Procedure (Isothiocyanate Route):

- Dissolve 1,3-phenylenediamine (1.0 mmol) in 20 mL of dichloromethane (DCM).
- Add a solution of the corresponding isothiocyanate (2.0 mmol) to the DCM solution.
- Reflux the reaction mixture for a period of 24 to 28 hours.[\[4\]](#)
- Monitor the reaction for the formation of a precipitate.

- Upon completion, cool the mixture and filter the solid product.
- Wash the precipitate with the solvent and dry it to obtain the crude product.[\[4\]](#)

Purification:

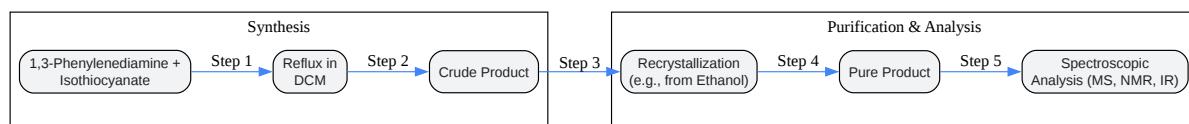
- The crude **1,3-Phenylene-bis(2-thiourea)** can be purified by recrystallization.
- Ethanol is a commonly used solvent for recrystallizing bis-acyl-thiourea derivatives to achieve high purity.[\[1\]](#) Alternatively, solvents such as ether or acetonitrile may be effective.[\[1\]](#)

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound.

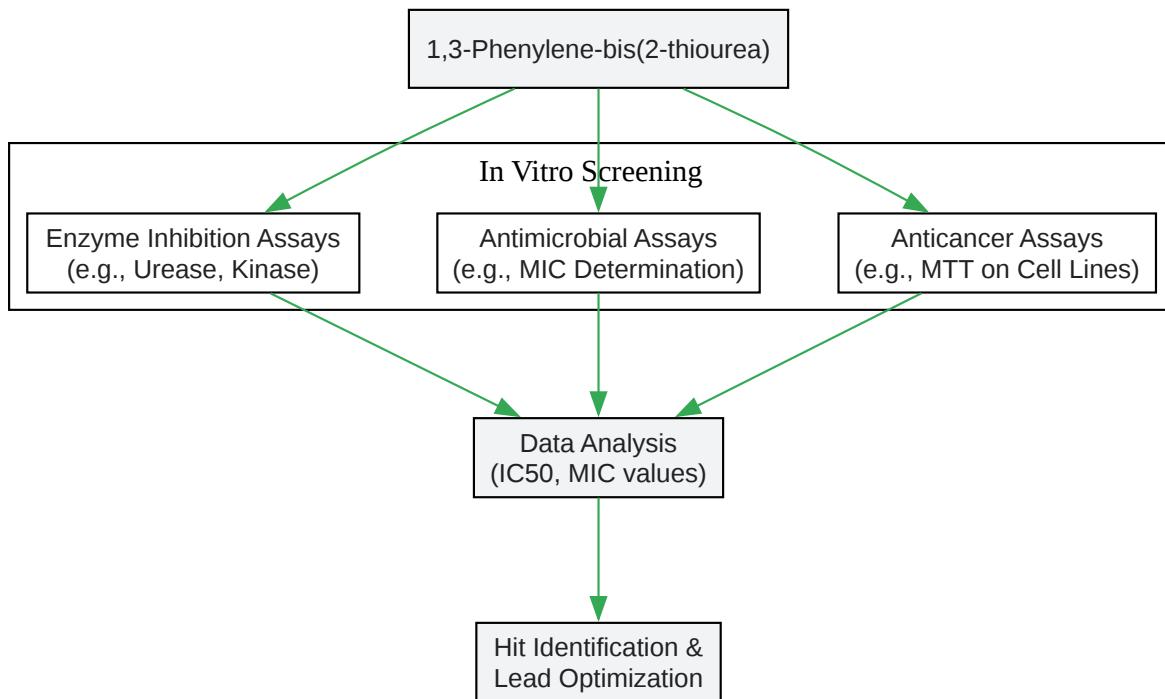
- Mass Spectrometry: This technique is used to determine the molecular weight of the compound. For **1,3-Phenylene-bis(2-thiourea)**, a molecular ion peak corresponding to its molecular weight of 226.32 g/mol would be expected.[\[1\]](#)[\[2\]](#) Fragmentation patterns, often involving the cleavage of C-N and C=S bonds, provide additional structural information.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, respectively.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H, C=S, and aromatic C-H bonds.
- UV-Vis Spectroscopy: This method is particularly useful for studying the electronic transitions within the molecule and can be employed in binding studies with other molecules like DNA or metal ions.[\[1\]](#)
- X-ray Crystallography: For a definitive determination of the three-dimensional atomic arrangement, bond lengths, and bond angles, single-crystal X-ray diffraction is the gold standard.[\[1\]](#)

Potential Applications and Biological Activity


Thiourea derivatives are a well-established class of organic compounds with diverse applications in medicine, agriculture, and coordination chemistry. They are known to exhibit a wide range of biological activities, including:

- Anticancer[6][7][8]
- Antibacterial and Antifungal
- Antiviral
- Enzyme Inhibition[9][10][11]

The biological activity of thiourea derivatives is often attributed to the ability of the nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors, respectively, allowing for specific interactions with biological targets like proteins and enzymes.[10] While specific signaling pathways for **1,3-Phenylene-bis(2-thiourea)** are not extensively detailed in the current literature, compounds with similar structures have been investigated for their potential to inhibit various enzymes and cellular processes.


Workflow Diagrams

To visualize the processes involved in the study of **1,3-Phenylene-bis(2-thiourea)**, the following diagrams illustrate the synthesis and a general workflow for biological screening.

[Click to download full resolution via product page](#)

Caption: Synthetic and purification workflow for **1,3-Phenylene-bis(2-thiourea)**.

[Click to download full resolution via product page](#)

Caption: General workflow for the biological screening of thiourea derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Phenylene-bis(2-thiourea) | 2591-01-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. mjas.analisis.com.my [mjas.analisis.com.my]
- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula and weight of 1,3-Phenylene-bis(2-thiourea)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334196#molecular-formula-and-weight-of-1-3-phenylene-bis-2-thiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com